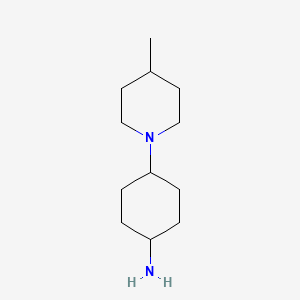

4-(4-Methylpiperidin-1-yl)cyclohexan-1-amine

Übersicht

Beschreibung

“4-(4-Methylpiperidin-1-yl)cyclohexan-1-amine” is a chemical compound with the CAS number 1340279-09-5 . It has a molecular weight of 196.33 and a molecular formula of C12H24N2 .

Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(4-Methylpiperidin-1-yl)cyclohexan-1-amine” include a molecular weight of 196.33 and a molecular formula of C12H24N2 . Unfortunately, other properties such as boiling point, melting point, and density were not available in the resources I have .Wissenschaftliche Forschungsanwendungen

Fluorescence Emission in Various Environments

The compound 4-(4-Methylpiperidin-1-yl)cyclohexan-1-amine, along with related TCNQ adducts, has been studied for its luminescence properties. Research by Bloor et al. (2001) found that fluorescence emission was observed in alcohol solutions, crystals at room temperature, glass-forming solvents, and polymer films, with quantum yields and Stokes' shifts being sensitive to the matrix environment. This suggests potential applications in the development of fluorescent materials and sensors (Bloor et al., 2001).

Catalysis and Chemical Synthesis

The use of 4-(4-Methylpiperidin-1-yl)cyclohexan-1-amine in chemical synthesis has been explored. Kondo et al. (2002) demonstrated its effectiveness in the intramolecular oxidative amination of aminoalkenes, leading to the synthesis of cyclic imines and indoles. This process, catalyzed by ruthenium, showcases its utility in facilitating complex organic reactions (Kondo et al., 2002).

Asymmetric Catalysis in Aqueous Media

Uozumi et al. (2004) conducted research on catalytic asymmetric allylic amination of cycloalkenyl carbonates with dibenzylamines in water, using a palladium complex. This research highlights the compound's role in promoting enantioselective chemical transformations in an environmentally friendly aqueous medium (Uozumi et al., 2004).

Potential in Neuroscience Research

Though not directly related to 4-(4-Methylpiperidin-1-yl)cyclohexan-1-amine, research by Davis et al. (1979) on a meperidine congener (4-propyloxy-4-phenyl-N-methylpiperidine) and its impact on parkinsonism indicates potential areas for further exploration in neuroscience and pharmacology. Such research could provide insights into the neurological effects of structurally similar compounds (Davis et al., 1979).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-(4-methylpiperidin-1-yl)cyclohexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2/c1-10-6-8-14(9-7-10)12-4-2-11(13)3-5-12/h10-12H,2-9,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHPKEUWJTYUINL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2CCC(CC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Methylpiperidin-1-yl)cyclohexan-1-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(4-Chloro-7-(methylsulfonyl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-2-yl)morpholine](/img/structure/B1428758.png)

![2,4-dichloro-6,7-dihydro-5H-pyrano[2,3-d]pyrimidine](/img/structure/B1428759.png)

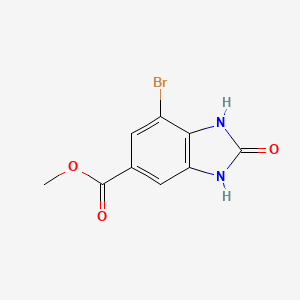

![Methyl 2-[(4-aminonaphthalen-1-yl)oxy]acetate](/img/structure/B1428764.png)

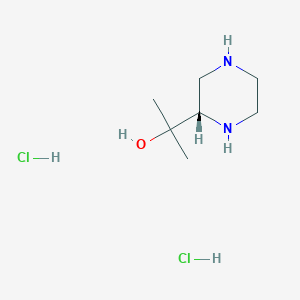

![Methyl 6-(1-oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl)nicotinate dihydrochloride](/img/structure/B1428776.png)